molecular formula C20H23N3O2S2 B6478740 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 1260634-59-0

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No. B6478740
CAS RN: 1260634-59-0
M. Wt: 401.5 g/mol
InChI Key: MLWNHIDCMKETHW-UHFFFAOYSA-N
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Description

The compound “2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide” belongs to the class of thienopyrimidines . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been found to have promising anti-infective properties .


Synthesis Analysis

Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . A method for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has been reported . The reaction involves 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine .


Molecular Structure Analysis

The molecular structure of thienopyrimidines is characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core . This core structure is similar to the purine bases adenine and guanine, which may contribute to the biological activity of these compounds .


Chemical Reactions Analysis

The synthesis of thienopyrimidines involves a series of chemical reactions, including the formation of 4-oxo-4H-thieno[3,4-c]chromene-3-diazonium sulfate in the coupling reactions involving 2-aminothiophene and various phenolic and arylamines’ couplers . This compound readily undergoes homocyclotrimerization at low temperature .

Mechanism of Action

While the exact mechanism of action of “2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide” is not specified in the retrieved papers, thienopyrimidines in general have been found to have broad-spectrum anti-infective properties . Their structure-activity relationship (SAR) and ligand-receptor interactions have been studied .

Future Directions

Thienopyrimidines, including “2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide”, have promising anti-infective properties . Future research could focus on further exploring their structure-activity relationship, optimizing their synthesis, and investigating their potential as anti-infective agents .

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-3-5-11-23-19(25)18-16(10-12-26-18)22-20(23)27-13-17(24)21-15-8-6-14(4-2)7-9-15/h6-10,12H,3-5,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWNHIDCMKETHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

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